![molecular formula C23H24N2O5S B247886 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247886.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine involves the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the activity of prostaglandins. This leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also exhibits antioxidant properties and has been shown to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments include its potential applications in the development of new drugs for the treatment of various diseases. However, its limitations include the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine. These include the development of new drugs for the treatment of various diseases, the investigation of its potential applications in the field of neuroprotection, and the exploration of its potential as an anti-cancer agent.
In conclusion, 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy, and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 4-methoxyphenylsulfonyl chloride with 2-naphthylacetic acid, followed by the reaction with piperazine. The product is then purified through recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine |
---|---|
Molekularformel |
C23H24N2O5S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H24N2O5S/c1-29-20-8-10-22(11-9-20)31(27,28)25-14-12-24(13-15-25)23(26)17-30-21-7-6-18-4-2-3-5-19(18)16-21/h2-11,16H,12-15,17H2,1H3 |
InChI-Schlüssel |
XQUIQAZHZFBKDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.